5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes a dihydroindenone core substituted with methoxy and methyl groups
Biochemical Analysis
Biochemical Properties
5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Michael addition reactions with nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . These interactions suggest that this compound can form stable compounds with diverse nucleophiles, indicating its versatility in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit viral infections, such as bovine viral diarrhea virus . This indicates that the compound may have antiviral properties, which could be beneficial in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in Michael addition reactions suggests that it can form covalent bonds with nucleophiles, thereby modifying the activity of target enzymes and proteins . This mechanism of action highlights the compound’s potential as a biochemical tool for studying enzyme functions and interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be more beneficial. For example, derivatives of this compound have shown cytotoxic effects against certain cancer cell lines, indicating its potential as an antineoplastic agent . It is crucial to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s participation in Michael addition reactions suggests that it can be metabolized through conjugation with nucleophiles, leading to the formation of stable adducts . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Cyclization: The key step involves cyclization to form the indanone core.
Methoxylation and Methylation: Subsequent methoxylation and methylation reactions introduce the methoxy and methyl groups at the desired positions.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the indanone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted indanone derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Activity: Some derivatives of this compound exhibit biological activity and are studied for potential therapeutic applications.
Medicine:
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Industry:
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
- 5,6-Dimethoxy-3,3-dimethyl-1-indanone
- (2E)-2-Benzylidene-5,6-dimethoxy-3,3-dimethyl-1-indanone
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
Comparison:
- Structural Differences: While these compounds share a similar indanone core, they differ in the substitution patterns and functional groups attached to the core.
- Unique Properties: 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
5,6-dimethoxy-3,3-dimethyl-2H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)7-10(14)8-5-11(15-3)12(16-4)6-9(8)13/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEDLQFODOWDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=C(C=C21)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194308 | |
Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-26-9 | |
Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | z1-Indanone, 5,6-dimethoxy-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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